3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid

LogP Hydrophobicity β-Amino Acid

Incorporating β-amino acids into peptide backbones is a validated strategy for proteolytic stability, but sterically hindered β3-residues pose coupling challenges. This Fmoc-β-cyclohexyl-β-alanine building block solves both: the β-backbone confers protease resistance, while the cyclohexyl side chain (LogP ≈ 4.89) drives hydrophobic collapse in aqueous buffer without aromatic π-π stacking bias. • Ideal for β-peptide foldamer design where aliphatic packing stabilizes secondary structure • Available at 95-97% purity for library screening; premium-grade options for lead optimization • Multi-gram quantities enable systematic coupling-condition optimization (HATU vs. PyBOP, microwave-assisted protocols) • Both (R)- and (S)-enantiomers available (CAS 1260616-10-1 and 1260614-86-5) for stereochemical SAR studies

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
Cat. No. B12305312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid
Molecular FormulaC24H27NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H27NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)
InChIKeyRFPRPMKNFLDNQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid – Procurement-Grade Fmoc-Protected β-Amino Acid Building Block


3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid (CAS 683217-52-9) is an Fmoc-protected, non‑proteinogenic β‑amino acid bearing a cyclohexyl substituent directly at the β‑carbon (C‑3 position) . This architecture places it in the β3‑substituted β‑amino acid class, where the amino group is shifted one carbon away from the carboxyl group relative to canonical α‑amino acids. The Fmoc (9‑fluorenylmethoxycarbonyl) group enables orthogonal, base‑labile N‑protection fully compatible with standard Fmoc‑SPPS protocols . The cyclohexyl side chain imparts substantial hydrophobicity (experimental LogP ≈ 4.89) and steric bulk that are tunable parameters for modulating peptide conformation, membrane permeability, and metabolic stability .

Why Fmoc-β-Ala-OH or Fmoc-α-Cyclohexylalanine Cannot Replace 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid in Structure‑Critical Applications


Generic substitution among Fmoc‑protected β‑amino acids fails because the side‑chain identity and backbone connectivity jointly dictate coupling kinetics, conformational propensity, and ultimate peptide performance. Replacing the cyclohexyl‑β3‑residue with simple Fmoc‑β‑Ala‑OH eliminates both the steric constraint and the hydrophobicity (ΔLogP ≈ 3.4 units relative to Fmoc‑β‑Ala‑OH) necessary for hydrophobic‑cluster stabilization in β‑peptide foldamers . Conversely, switching to the Fmoc‑α‑cyclohexylalanine isomer (Fmoc‑Cha‑OH) alters the backbone amide geometry from β‑ to α‑peptide linkage, changing the torsional degrees of freedom, hydrogen‑bonding register, and proteolytic susceptibility profile that differentiate β‑peptides from α‑peptides [1][2]. These are not interchangeable building blocks; they produce oligomers with fundamentally different secondary structures and biological properties.

Quantitative Differentiation Evidence: 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid Versus Key Comparators


Hydrophobicity (LogP) Comparison: Target Compound vs. Fmoc-β-Ala-OH and Fmoc-α-Cyclohexylalanine

The target compound exhibits an experimentally determined LogP of 4.89, conferring a hydrophobicity profile intermediate between the highly polar Fmoc‑β‑Ala‑OH (estimated LogP ~1.5–2.5) and the more lipophilic Fmoc‑α‑cyclohexylalanine (LogP 6.13) [1]. This 2.4–3.4 LogP unit increase relative to Fmoc‑β‑Ala‑OH translates to an approximately 250‑ to 2,500‑fold higher octanol‑water partition coefficient, directly impacting peptide solubility, membrane partitioning, and aggregation propensity.

LogP Hydrophobicity β-Amino Acid Octanol-Water Partition

Enantiomeric Purity Benchmarking: Target Compound vs. Leading Commercial Fmoc-Cha-OH

The (S)-enantiomer of the target compound (CAS 1260614‑86‑5) is supplied with a standard purity of 95% (HPLC) . By comparison, the closely related Novabiochem® Fmoc‑Cha‑OH (α‑isomer, CAS 135673‑97‑1) achieves ≥98.0% purity by HPLC and ≥99.5% enantiomeric purity . While the α‑isomer currently holds a purity advantage of ≥3 percentage points, the target β‑amino acid is available in both enantiomeric forms (S: CAS 1260614‑86‑5; R: CAS 1260616‑10‑1), enabling chiral‑specific β‑peptide synthesis .

Enantiomeric Purity Chiral HPLC SPPS Quality Control

Conformational Stabilization: Cyclohexyl‑β3 vs. Aromatic β‑Amino Acid Side Chains in Foldamer Design

In a model β‑hairpin peptide system, replacing an aromatic phenylalanine (Phe) cross‑strand pair with cyclohexylalanine (Cha) alters the thermodynamic stability of the folded state. The aromatic Phe‑Phe interaction provides 0.55 kcal/mol of stabilization relative to the Cha‑Cha pair [1]. This quantifies the energetic penalty of substituting an aromatic‑aromatic edge‑to‑face interaction with an aliphatic‑aliphatic packing interaction, and illustrates that cyclohexyl‑containing β‑amino acid residues are not mere hydrophobic surrogates for aromatic residues but rather offer qualitatively different non‑covalent stabilization profiles.

β-Hairpin Stability Foldamer Cyclohexylalanine Hydrophobic Cluster

Coupling Efficiency Class Comparison: β‑Amino Acid Coupling vs. α‑Amino Acid Coupling in Fmoc‑SPPS

Time‑resolved ¹H‑NMR kinetic studies of Fmoc‑protected α‑ and β‑amino acid couplings reveal that β‑amino acids generally form active esters more slowly and are more susceptible to competing hydrolysis than their α‑analogues under identical activation conditions (PyBOP/DIEA or HOBt/DIC) [1]. While this study examined cyclic β‑sugar amino acids rather than acyclic β‑cyclohexyl derivatives, the class‑level trend—requiring longer coupling times or optimized reagent selection (PyBOP recommended over HOBt for β‑amino acids)—is directly transferable and must be factored into synthesis protocol design when the target compound is used.

Coupling Kinetics β-Amino Acid SPPS Active Ester

Racemization Risk Assessment: β3‑Substituted vs. Unsubstituted β‑Amino Acids

β3‑Substituted β‑amino acids such as the target compound possess a stereogenic center at the β‑carbon (C‑3). Activation of the carboxyl group during SPPS coupling can potentially enolize the α‑CH₂ group adjacent to the carbonyl, leading to epimerization at the β‑center. In contrast, Fmoc‑β‑Ala‑OH (achiral, no β‑substituent) carries zero epimerization risk, while Fmoc‑α‑Cha‑OH epimerizes exclusively at the α‑carbon via oxazolone formation [1][2]. The target compound’s β‑stereocenter is generally less prone to base‑catalyzed epimerization than the α‑carbon of α‑amino acids under standard Fmoc‑SPPS conditions (piperidine/DMF), but quantitative head‑to‑head racemization data for this specific β‑amino acid are not available in the open literature.

Racemization β-Amino Acid Epimerization SPPS

Cyclohexyl Ester Advantage in Aspartimide Suppression: Translational Relevance for the Cyclohexyl‑β3 Motif

In Fmoc‑SPPS, protection of the aspartic acid side chain with a cyclohexyl ester significantly reduces aspartimide formation compared to the benzyl ester [1]. Although this comparison involves the O‑cyclohexyl ester (not the β‑amino acid itself), it demonstrates a general principle: the cyclohexyl group provides superior steric shielding against nucleophilic attack compared to planar aromatic or small alkyl substituents. This class‑level evidence supports the expectation that the cyclohexyl substituent in the target β‑amino acid similarly reduces undesired intra‑ or inter‑chain side reactions during peptide assembly relative to less bulky or more flexible β‑amino acid side chains (e.g., β‑Ala, β‑homo‑Leu).

Aspartimide Formation Side-Reaction Suppression Cyclohexyl Protection Fmoc SPPS

Optimal Application Domains for 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid Based on Quantitative Evidence


Hydrophobic β‑Peptide Foldamer Construction Requiring Non‑Aromatic Side Chain Packing

The compound’s LogP of 4.89 places it in a hydrophobicity window suitable for driving hydrophobic collapse in aqueous buffer without introducing π‑π stacking bias. When designing β‑peptide foldamers where aliphatic packing (not aromatic edge‑to‑face interactions) is the desired stabilizing force, this cyclohexyl‑β3 building block provides the requisite hydrophobicity while avoiding the 0.55 kcal/mol energetic bias toward aromatic self‑association observed with Phe‑containing analogues . This makes it the building block of choice for studying pure hydrophobic‑effect contributions to β‑peptide folding, as opposed to Fmoc‑β‑phenylalanine derivatives that conflate hydrophobic and aromatic contributions.

Chiral β‑Peptide Library Synthesis with Spatially Defined β‑Center Stereochemistry

The availability of both (R)‑ and (S)‑enantiomers (CAS 1260616‑10‑1 and 1260614‑86‑5, respectively) enables systematic exploration of β‑carbon stereochemistry on β‑peptide conformation and target binding . Unlike achiral Fmoc‑β‑Ala‑OH, which cannot probe stereochemical effects, the target compound allows combinatorial library designers to vary both side‑chain identity and absolute configuration at the β‑position, doubling the accessible chemical space per building block position. Purities of 95–97% are adequate for initial library screening, with repurification or premium‑grade sourcing reserved for lead‑optimization campaigns.

Metabolic Stability Engineering via β‑Amino Acid Backbone Modification

Incorporation of β‑amino acids into peptide backbones is a validated strategy for conferring resistance to proteolytic degradation, because the additional methylene unit between the nitrogen and the carbonyl renders the amide bond unrecognizable to most mammalian proteases . The cyclohexyl‑β3 architecture of the target compound combines this backbone‑level stability advantage with a sterically demanding, aliphatic side chain that further shields the adjacent amide bonds from enzymatic attack. For in‑vivo peptide therapeutic programs where Fmoc‑α‑Cha‑OH‑containing peptides exhibit unacceptable clearance rates, switching to the β‑isomer may extend half‑life without altering the hydrophobic character of the sequence.

SPPS Protocol Optimization Studies Comparing β‑ vs. α‑Amino Acid Coupling Efficiency

The target compound serves as an ideal model substrate for systematic coupling‑condition optimization studies. Class‑level evidence indicates that β‑amino acids require longer coupling times and optimized activation reagents (PyBOP > HOBt) to achieve >95% conversion . By using this cyclohexyl‑β3 derivative as a representative sterically hindered β‑amino acid, process chemists can benchmark coupling protocols (HATU vs. PyBOP, single vs. double coupling, microwave‑assisted vs. room‑temperature) that are then translatable to other β‑branched β‑amino acid building blocks. The compound’s commercial availability in multi‑gram quantities from multiple vendors facilitates such methodological studies.

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